molecular formula C22H20N2O5 B2527780 Methyl 4-(2-((2-hydroxy-2-(naphthalen-1-yl)ethyl)amino)-2-oxoacetamido)benzoate CAS No. 1351605-06-5

Methyl 4-(2-((2-hydroxy-2-(naphthalen-1-yl)ethyl)amino)-2-oxoacetamido)benzoate

Cat. No. B2527780
CAS RN: 1351605-06-5
M. Wt: 392.411
InChI Key: LCSLHSQUOORQTK-UHFFFAOYSA-N
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Description

The compound Methyl 4-(2-((2-hydroxy-2-(naphthalen-1-yl)ethyl)amino)-2-oxoacetamido)benzoate is a complex organic molecule that likely exhibits a range of interesting chemical properties and reactivity due to its functional groups. It contains a naphthalene moiety, which is a polycyclic aromatic hydrocarbon, and various functional groups such as an ester, amide, and amino group, which may contribute to its chemical behavior and potential biological activity.

Synthesis Analysis

The synthesis of related compounds has been explored in the literature. For instance, Methyl 2-(3-arylisoxazol-5-yl)-2-diazoacetates were synthesized and their reactivity studied in the context of the Buchner reaction with different aromatic compounds, including naphthalene . The reaction with naphthalene led to stable norcaradiene adducts. These findings suggest that the naphthalene moiety in the compound of interest could potentially engage in similar reactions, leading to a variety of adducts.

Molecular Structure Analysis

The molecular structure of the compound includes a naphthalene ring, which is known to impart rigidity and planarity to the molecule. This structural feature is often exploited in the design of molecules with specific binding properties, such as the histamine H3 receptor antagonists mentioned in the literature, where the naphthalene core was used to enhance lipophilicity and central nervous system (CNS) penetration . The presence of multiple functional groups in the compound of interest would also influence its molecular conformation and potential interactions with biological targets.

Chemical Reactions Analysis

The compound's reactivity can be inferred from related research. The thermal Buchner reaction of diazoacetates with naphthalene has been shown to proceed under kinetic control, leading to specific adducts . Additionally, the presence of amino and ester groups in the compound suggests that it could participate in a variety of chemical reactions, such as nucleophilic substitutions or condensation reactions, which could be utilized in further synthetic applications.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of Methyl 4-(2-((2-hydroxy-2-(naphthalen-1-yl)ethyl)amino)-2-oxoacetamido)benzoate are not detailed in the provided papers, the properties of similar compounds can provide some insights. The naphthalene core is likely to contribute to the hydrophobic character of the molecule, affecting its solubility and interaction with biological membranes . The presence of polar functional groups, such as the amide and ester, would also influence the compound's solubility in different solvents and its overall reactivity.

Scientific Research Applications

Organic Synthesis and Reaction Mechanisms

A study by Serebryannikova et al. (2021) explored the product selectivity of thermal Buchner reactions involving isoxazolyl-substituted diazoacetates with naphthalene. This research reveals insights into the reaction mechanisms leading to stable norcaradiene adducts and the synthesis of a new family of functionalized enaminones. These enaminones are precursors for producing 3,6-diaryl-4-hydroxy-3-phenylpyridin-2(1H)-ones under thermal conditions, showcasing the compound's utility in creating complex organic structures Serebryannikova et al., 2021.

Fluorescent Probes for Biological Applications

The synthesis and optical properties of fluorescent probes for β-amyloid, related to Alzheimer’s disease diagnostics, were investigated by Fa et al. (2015). The study presented a novel fluorescent probe synthesized through catalytic acylation, indicating the compound's potential in molecular diagnostics and highlighting its applicability in biomedical research Fa et al., 2015.

Nonlinear Optical Properties

Research by Abdullmajed et al. (2021) on Schiff base compounds derived from ethyl-4-amino benzoate demonstrated their significant nonlinear optical properties. These findings suggest potential applications in the development of optical materials and devices, reflecting the broader implications of the compound in material science Abdullmajed et al., 2021.

Liquid Crystalline Properties

The synthesis and characterization of Schiff base-ester compounds involving a naphthalene ring system were explored by Thaker et al. (2012). This study provided insights into the liquid crystalline properties of these compounds, indicating their potential use in the development of liquid crystal displays and other electronic devices Thaker et al., 2012.

Environmental Science

Chen et al. (2008) evaluated the adsorption properties of hydroxyl- and amino-substituted aromatics to carbon nanotubes. This research is crucial for understanding how these compounds interact with nanomaterials, offering potential applications in environmental remediation and the design of more effective filtration systems Chen et al., 2008.

properties

IUPAC Name

methyl 4-[[2-[(2-hydroxy-2-naphthalen-1-ylethyl)amino]-2-oxoacetyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O5/c1-29-22(28)15-9-11-16(12-10-15)24-21(27)20(26)23-13-19(25)18-8-4-6-14-5-2-3-7-17(14)18/h2-12,19,25H,13H2,1H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCSLHSQUOORQTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CC=CC3=CC=CC=C32)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(2-((2-hydroxy-2-(naphthalen-1-yl)ethyl)amino)-2-oxoacetamido)benzoate

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